1'-(3-chlorobenzyl)-3-methyl-1,4'-bipiperidine
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Overview
Description
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine is a synthetic organic compound characterized by the presence of a chlorobenzyl group attached to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzyl chloride and 3’-methyl-4,1’-bipiperidine.
Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 3’-methyl-4,1’-bipiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control of reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed as an intermediate in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which 1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the piperazine structure.
3-Chlorobenzylamine: Contains the chlorobenzyl group attached to an amine instead of a bipiperidine.
Uniqueness
1-(3-Chlorobenzyl)-3’-methyl-4,1’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C18H27ClN2 |
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Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-4-3-9-21(13-15)18-7-10-20(11-8-18)14-16-5-2-6-17(19)12-16/h2,5-6,12,15,18H,3-4,7-11,13-14H2,1H3 |
InChI Key |
MGTHDFJCMPGPPB-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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